molecular formula C8H7ClO3 B119122 2-Chloro-3',4'-dihydroxyacetophenone CAS No. 99-40-1

2-Chloro-3',4'-dihydroxyacetophenone

Cat. No.: B119122
CAS No.: 99-40-1
M. Wt: 186.59 g/mol
InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-dihydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO3. It is characterized by a phenyl ring substituted with two hydroxyl groups and a chlorine atom. This compound appears as a white crystalline powder and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .

Mechanism of Action

Target of Action

It is used as a styptic adrenobazone, a quasi adrenaline drug gasp spirit of intermediates . This suggests that it may interact with adrenergic receptors or enzymes involved in adrenaline synthesis or metabolism.

Mode of Action

Given its use as an intermediate in adrenaline-related drugs , it may influence the synthesis, release, or reuptake of adrenaline, thereby affecting adrenergic signaling.

Biochemical Pathways

Considering its role as an intermediate in adrenaline-related drugs , it might be involved in the adrenergic signaling pathway, which plays a crucial role in the body’s fight-or-flight response.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3’,4’-dihydroxyacetophenone can be synthesized through various methods. One common synthetic route involves the chlorination of 3’,4’-dihydroxyacetophenone using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3’,4’-dihydroxyacetophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-dihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3’,4’-dihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in synthesizing various biologically active compounds .

Properties

IUPAC Name

2-chloro-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTJEJCZJFZKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243929
Record name 4-(Chloroacetyl)catechol
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-40-1
Record name 2-Chloro-3′,4′-dihydroxyacetophenone
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Record name 4-(Chloroacetyl)catechol
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Record name 2-Chloro-3',4'-dihydroxyacetophenone
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Record name 2-Chloro-3',4'-dihydroxyacetophenone
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Record name 4-(Chloroacetyl)catechol
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Record name 2-chloro-3',4'-dihydroxyacetophenone
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Record name 4-(CHLOROACETYL)CATECHOL
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Synthesis routes and methods

Procedure details

Similar to the procedures of R. W. Schayer (J. Am. Chem. Soc. 74, 2441 [1952]) and N. Levin et al. (J. Org. Chem. 7, 408-415 [1942]), but without an additional solvent, a mixture of 100 g catechol, 750 g (450 ml) of phosphorus oxychloride and 206 g (145 ml) of chloracetyl chloride was stirred at reflux temperature (ca. 125° C.) in an argon atmosphere for 4.5 hours. Then most of the volatiles were distilled off at 80° C. (bath temperature) and, finally, under reduced pressure. To the nearly intractable dark mass were added at ca 80° C. 200 ml of water upon which the mixture became stirabel again. 600 ml of cold (0° C.) water were added in portions to control the exothermic reaction. When all of the water was added and the exothermic reaction had ceased the mixture was stirred for 2 hours under reflux. Upon stirring over night without further heating 125 g of crude product precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%).
[Compound]
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[ 1952 ]
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[ 1942 ]
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450 mL
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145 mL
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crude product
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125 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Chloro-3',4'-dihydroxyacetophenone currently being researched?

A1: Current research primarily focuses on CCDP's utility in material science and biomedical applications. Its catechol moiety enables strong adhesion to various surfaces [, , ], leading to its exploration in:

  • Antibacterial coatings: CCDP-based polymers demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria, even under harsh conditions [, ].
  • Nanoparticle immobilization: CCDP facilitates the immobilization of metal nanoparticles like silver, iron oxide, and titanium dioxide onto surfaces, paving the way for applications in antimicrobial agents, magnets, and photocatalysis [, ].
  • Tissue-adhesive materials: Temperature-sensitive hydrogels incorporating CCDP show promise as tissue adhesives, with potential applications in drug delivery and tissue engineering [].

Q2: How does the catechol group in CCDP contribute to its adhesive properties?

A2: Catechol groups, like the one in CCDP, exhibit strong adhesive properties through various mechanisms:

    Q3: Can you provide examples of how CCDP has been incorporated into different materials?

    A3: Researchers have successfully incorporated CCDP into various materials:

    • Polymer modification: CCDP can be quaternized with polymers like poly(dimethyl aminoethyl methacrylate) (PDMA) to introduce catechol functionality. This modification allows for the creation of coatings with adhesive and antimicrobial properties [, , ].
    • Montmorillonite nanocomposites: CCDP can modify montmorillonite clay by enhancing its dispersibility and enabling the incorporation of metal oxides like tungsten oxide and iron oxide. These nanocomposites have shown promise as reusable photo-reactive antimicrobial agents [].
    • Thermoresponsive hydrogels: CCDP has been used to create injectable, temperature-sensitive hydrogels that transition from a liquid to a gel state at body temperature. These hydrogels demonstrate potential as tissue adhesives [].

    Q4: Is there evidence of CCDP's efficacy in relevant in vitro or in vivo models?

    A4: While the provided research primarily focuses on material characterization and application development, some studies provide insights into CCDP's biological effects:

    • Antibacterial activity: CCDP-modified surfaces significantly reduced the viability of both Staphylococcus aureus and Escherichia coli in in vitro experiments, showcasing its potent antibacterial properties [, ].
    • Photothermal antibacterial effects: Montmorillonite nanocomposites containing CCDP, tungsten oxide, and iron oxide effectively killed both S. aureus and E. coli upon near-infrared irradiation, highlighting the potential of these materials as photothermal antibacterial agents [].

    Q5: Are there any analytical techniques mentioned for characterizing and quantifying CCDP?

    A5: The research papers mention several techniques for characterizing CCDP and its derivatives:

    • High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD): This technique has been employed to determine the levels of various catecholamines, including dopamine, in rat brains after administering specific CCDP derivatives [].
    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique has been used to confirm the successful coating of materials with CCDP-based polymers and the deposition of metal nanoparticles [, , ].
    • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the functional groups present in a material and has been used to confirm the incorporation of CCDP into montmorillonite nanocomposites [].

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